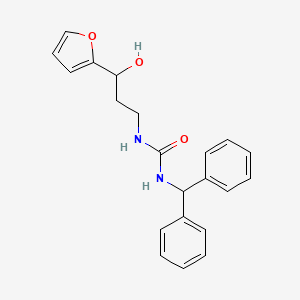

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as S107, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Scientific Research Applications

Urea Biosensors and Enzyme Immobilization

Urea biosensors have seen significant advancements, utilizing different nanoparticles and conducting polymers for enzyme immobilization. This progress aims at detecting and quantifying urea concentration, crucial in diagnosing various critical diseases and necessary in fields like fishery, dairy, and agriculture (Botewad et al., 2021).

Urease Inhibitors for Medical Applications

Urease inhibitors have garnered attention for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid, its severe side effects have prompted ongoing research for safer alternatives (Kosikowska & Berlicki, 2011).

Biomass Conversion to Biofuels

Research on the conversion of carbohydrate biomass into valuable chemicals like hydroxylmethylfurfural (HMF) shows the importance of furan derivatives. These studies provide pathways for producing biofuels and other chemicals from plant feedstocks, highlighting the role of furan compounds in developing sustainable energy solutions (James et al., 2010).

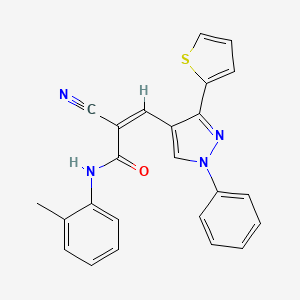

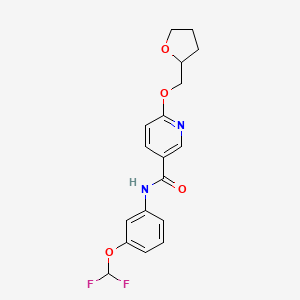

Furan Derivatives in Drug Design

Furan and thiophene derivatives play a critical role in medicinal chemistry, serving as structural units for bioactive molecules. These compounds' versatility demonstrates their potential in developing treatments for various diseases, underscoring the importance of heterocyclic compounds in drug discovery (Ostrowski, 2022).

properties

IUPAC Name |

1-benzhydryl-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-18(19-12-7-15-26-19)13-14-22-21(25)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,20,24H,13-14H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYBESCJNLJHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625975.png)

![1-(2-chlorobenzyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2625983.png)

![2,2-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2625994.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2625996.png)